N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-23(2)18-8-6-16(7-9-18)20(24-10-12-29-13-11-24)15-22-21(26)17-4-3-5-19(14-17)25(27)28/h3-9,14,20H,10-13,15H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHROYBITFKHWIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the core nitrobenzamide structure. This can be achieved through the reaction of 3-nitrobenzoic acid with an appropriate amine under dehydration conditions.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Enzyme Inhibition
One of the primary applications of N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-3-nitrobenzamide is its role as an inhibitor of specific enzymes. Research has demonstrated that benzamide derivatives can act as selective inhibitors of histone deacetylases (HDACs), which are crucial in regulating gene expression and have implications in cancer therapy . The structural characteristics of this compound allow it to effectively bind to the active sites of these enzymes, potentially leading to enhanced anti-cancer activities.
1.2 Butyrylcholinesterase Inhibition
Recent studies have highlighted the compound's inhibitory activity against butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's . The molecular docking studies suggest that this compound interacts with both the catalytic active site and the peripheral anionic site of BChE, indicating its potential for developing therapeutic agents aimed at enhancing cognitive function or slowing disease progression.
Therapeutic Potential
2.1 Neuroprotective Effects
The neuroprotective properties of this compound have been explored in cellular models. In vitro studies indicate that this compound can increase cell viability in models subjected to amyloid-beta toxicity, suggesting its potential use as a protective agent against neurodegenerative conditions .
2.2 Cancer Treatment
The inhibition of HDACs by this compound may also contribute to its anti-cancer properties. HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells, making them valuable in cancer treatment strategies . The structural modifications present in this compound enhance its binding affinity and selectivity towards cancer-related targets.
Drug Design Implications
3.1 Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the morpholino and nitro groups can significantly influence biological activity and selectivity towards target enzymes . This knowledge can guide future synthetic efforts aimed at developing more potent derivatives.
3.2 Molecular Docking Studies
Molecular docking studies provide insights into how this compound interacts with various biological targets. These studies help predict binding affinities and elucidate mechanisms of action, which are essential for rational drug design .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on BChE Inhibition | Demonstrated significant increase in cell viability against Aβ-induced toxicity | Potential therapeutic agent for Alzheimer's disease |
| HDAC Inhibition Research | Showed effective inhibition leading to apoptosis in cancer cells | Valuable for cancer treatment strategies |
Mechanism of Action
The mechanism by which N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-3-nitrobenzamide exerts its effects involves its interaction with specific molecular targets. The nitrobenzamide core can bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons between N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-3-nitrobenzamide and related compounds identified in the literature:
Key Findings from Structural Comparisons :
Morpholine vs. Linear Amines: The morpholinoethyl group in the target compound and ’s analog provides rigidity and improved solubility compared to the linear dimethylaminoethoxy chain in ’s compound . Morpholine’s cyclic ether-oxygen may facilitate hydrogen bonding with biological targets, enhancing binding affinity.
Nitro Group Reactivity :
- The 3-nitrobenzamide moiety is common across all analogs, suggesting shared reactivity in electrophilic substitution or reduction reactions. However, its position and electronic effects (e.g., para to amide in the target vs. ortho in other compounds) could modulate biological activity .
In contrast, methoxyethylamino () and hydroxy-tertiary amine () groups may prioritize solubility over target engagement .
Biological Activity
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-3-nitrobenzamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H26N4O4
- Molecular Weight : 398.5 g/mol
- CAS Number : 897620-12-1
The compound features a nitro group and a morpholinoethyl side chain, which contribute to its biological activity and interactions with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may exert its effects through the following mechanisms:
- Enzyme Inhibition : The compound can inhibit enzymes involved in cell proliferation, particularly in cancer cells. This inhibition leads to reduced tumor growth rates.
- DNA Interaction : Similar compounds have demonstrated the ability to bind to DNA, potentially interfering with replication and transcription processes.
- Reactive Intermediate Formation : The nitro group can undergo bioreduction, generating reactive intermediates that interact with cellular components, contributing to its therapeutic effects.
Antitumor Activity
Research indicates that this compound exhibits promising antitumor properties. In vitro studies have shown:
- Cell Line Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including HCC827 and NCI-H358, with IC50 values of approximately 6.26 μM and 6.48 μM respectively in 2D assays. In contrast, the 3D assay results showed higher IC50 values (20.46 μM and 16.00 μM), indicating a difference in efficacy based on the assay type .
| Cell Line | IC50 (2D Assay) | IC50 (3D Assay) |
|---|---|---|
| HCC827 | 6.26 ± 0.33 μM | 20.46 ± 8.63 μM |
| NCI-H358 | 6.48 ± 0.11 μM | 16.00 ± 9.38 μM |
Anti-inflammatory Properties
In addition to its antitumor effects, the compound has been investigated for anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting specific cytokines and enzymes involved in inflammation.
Case Studies
-
In Vitro Cytotoxicity Study :
A study assessed the cytotoxic effects of the compound on various cancer cell lines, establishing a correlation between concentration and cell viability reduction. -
Mechanistic Insights :
Research highlighted that the compound's interaction with DNA was significant, leading to alterations in gene expression associated with cell cycle regulation.
Q & A
Q. What in silico tools are recommended for predicting metabolic pathways?
- Software like Schrödinger’s ADMET Predictor or SwissADME can predict Phase I/II metabolism sites (e.g., nitro reduction, morpholine oxidation). Validate predictions with in vitro liver microsome assays and LC-MS/MS metabolite profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
